[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl](4-phenylpiperidino)methanone
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Overview
Description
3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-ylmethanone is a complex organic compound with a unique structure that includes a pyrazole ring, a methoxyphenyl group, and a phenylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution, where a methoxybenzene derivative reacts with the pyrazole intermediate.
Attachment of the Phenylpiperidine Moiety: The final step involves the coupling of the phenylpiperidine moiety to the pyrazole-methoxyphenyl intermediate using a suitable coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.
Medicine
In medicine, 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-ylmethanone is investigated for its therapeutic potential. It has been explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-ylmethanone involves its interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of specific enzymes, activation of receptors, and alteration of signal transduction pathways.
Properties
Molecular Formula |
C23H25N3O2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
[5-(4-methoxyphenyl)-2-methylpyrazol-3-yl]-(4-phenylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C23H25N3O2/c1-25-22(16-21(24-25)19-8-10-20(28-2)11-9-19)23(27)26-14-12-18(13-15-26)17-6-4-3-5-7-17/h3-11,16,18H,12-15H2,1-2H3 |
InChI Key |
JGIRENWTLKZJDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCC(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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